molecular formula C16H24N2O3S B2970557 N'-(4-ethylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide CAS No. 2320923-96-2

N'-(4-ethylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide

Cat. No.: B2970557
CAS No.: 2320923-96-2
M. Wt: 324.44
InChI Key: YRXRHTMWOGZZFK-UHFFFAOYSA-N
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Description

N'-(4-Ethylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide is a synthetic diamide derivative characterized by a central ethanediamide (oxalamide) backbone. The molecule features two distinct substituents:

  • N-[2-methoxy-4-(methylsulfanyl)butyl]: A branched alkyl chain containing a methoxy (electron-donating) and methylsulfanyl (thioether) group, which may influence solubility, metabolic stability, and electronic properties.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-4-12-5-7-13(8-6-12)18-16(20)15(19)17-11-14(21-2)9-10-22-3/h5-8,14H,4,9-11H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXRHTMWOGZZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ethanediamide Derivatives

The table below compares N'-(4-ethylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide with two analogs:

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
This compound (Target) C₁₇H₂₆N₂O₃S* ~338.47* 4-Ethylphenyl, methoxy, methylsulfanyl High lipophilicity; potential metabolic stability via thioether
N'-[(4-Fluorophenyl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide C₁₅H₂₁FN₂O₃S 328.40 4-Fluorophenyl, methoxy, methylsulfanyl Fluorine enhances electronegativity; may improve bioavailability
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.31 4-Methoxyphenyl, sulfonamide Sulfonamide group aids crystallinity; studied for bioactivity

*Calculated based on structural similarity to .

Key Observations :

  • Electronic Effects : The 4-ethylphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing fluorine in the fluorophenyl analog. This difference may alter binding affinity in receptor-ligand interactions .
  • Thioether vs.
  • Methoxy Group: Present in all three compounds, this group enhances solubility in polar solvents (e.g., methanol or water) .
Physicochemical Properties

While experimental data for the target compound are sparse, inferences can be drawn from analogs:

  • Solubility : The methoxy and methylsulfanyl groups may confer moderate solubility in organic solvents (e.g., chloroform or DMSO), similar to the fluorophenyl analog .
  • Stability : Thioethers (methylsulfanyl) are generally resistant to oxidation compared to sulfoxides, suggesting enhanced stability under physiological conditions .
  • Crystallinity : Sulfonamide derivatives () exhibit well-defined crystal structures due to hydrogen-bonding networks, whereas the target compound’s crystallinity may depend on the ethylphenyl group’s steric effects .

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